Cyclopropanone oxime

Quantum Chemistry Computational Modeling Molecular Structure

Accessing cyclopropylamine pharmacophores is hindered by the scarcity of intermediates combining ring strain with an ambident nucleophilic oxime. Cyclopropanone oxime resolves this bottleneck via its unique three-membered cyclopropane backbone. • Electrochemical reduction pathway to primary cyclopropylamines (PCA, MAO/LSD1 targets) at preparative scale • Ring-opening/recyclization to 5-aminoisoxazoles-inaccessible from cyclobutanone or acyclic analogs • Stereodivergent annulation for pyrrolizidine alkaloid total synthesis • Validated computational benchmark: 20.5 kcal/mol O/N-protonation energy difference Supplied with full certificate of analysis. Bulk and custom synthesis inquiries welcome.

Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
CAS No. 155045-16-2
Cat. No. B14282919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanone oxime
CAS155045-16-2
Molecular FormulaC3H5NO
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESC1CC1=NO
InChIInChI=1S/C3H5NO/c5-4-3-1-2-3/h5H,1-2H2
InChIKeyBNVLIKHTHIFMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanone Oxime Properties & Supplier


Cyclopropanone oxime (CAS 155045-16-2), with molecular formula C3H5NO and molecular weight 71.08 g/mol, is a small organic molecule characterized by a highly strained three-membered cyclopropane ring bearing an oxime functional group . This unique combination of ring strain and an ambident nucleophilic site defines its chemical behavior. Unlike typical acyclic oximes, the cyclopropane backbone confers distinct geometric and electronic properties that are critical to its utility as a synthetic intermediate and research probe [1].

1 Strained cyclopropane-oxime core for unique ring-opening and rearrangement chemistry
2 Ambident nucleophilic site enabling selective O- vs N-protonation pathway studies
3 Reported synthetic entry to cyclopropylamine pharmacophores and strained heterocycles

Cyclopropanone Oxime vs Generic Oximes


While a generic oxime or a simple cyclopropyl-containing building block might seem interchangeable, the specific combination of the oxime and the strained cyclopropane ring in cyclopropanone oxime creates a unique reactivity profile that is not shared by its nearest analogs [1]. Substitution with cyclobutanone oxime introduces a less strained ring system with different ring-opening thermodynamics . The choice of cyclopropanone oxime as a precursor for cyclopropylamine derivatives [2] is often non-negotiable for accessing specific pharmacophores. The following evidence details precisely where cyclopropanone oxime demonstrates quantifiable differentiation that is meaningful for scientific selection.

Cyclobutanone oxime introduces a less strained ring system, shifting ring-opening thermodynamics and reactivity profile.
Acyclic oximes (e.g., acetone oxime) lack the strained cyclopropane backbone, altering protonation pathway and rearrangement behavior.
Standard low-temperature reduction protocols suitable for other oximes may lead to byproduct formation with this strained substrate.

Cyclopropanone Oxime Scientific Evidence


O- vs N-Protonation Energy Gap

Computational analysis at the 6-31G*//3-21G level shows that cyclopropanone oxime possesses a unique energy difference between its O- and N-protonated forms, distinguishing it from its closest analogs, cyclopropenone oxime and acetone oxime. This difference impacts predictions of reactivity and tautomerization behavior [1].

O- vs N-Protonation Energy Gap
Cross-study comparable
20.5 kcal/mol (target)
Cyclopropenone oxime: 29.6 kcal/mol
Acetone oxime: 27.7 kcal/mol
Formaldoxime: 22.9 kcal/mol
Supports protonation pathway prediction
Ab initio 6-31G*//3-21G computational study
Quantum Chemistry Computational Modeling Molecular Structure

High-Yield Synthesis of 1-Phenyl-cyclopropylamine

Cyclopropanone oxime is a key precursor in the synthesis of 1-phenyl-cyclopropylamine (PCA), a compound with significant biological activity as a monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor. The synthesis route using cyclopropanone oxime is a preferred and well-established method for obtaining this valuable pharmacophore .

Synthesis of 1-Phenyl-cyclopropylamine
Data to verify
PhMgBr then LiAlH4 reduction
Reported synthetic route to a tool pharmacophore
Literature route for PCA synthesis; source review recommended
Medicinal Chemistry MAO/LSD1 Inhibition Synthetic Methodology

Electrochemical Reduction to Cyclopropylamines

Patented methodology demonstrates that cyclopropanone oxime derivatives can be electrochemically reduced to produce primary amines bearing a cyclopropyl unit. This process is optimized at elevated temperatures (50-100°C) in an anhydrous electrolytic cell, a method specific to this class of oxime [1]. The patent indicates this approach is necessary because using standard low-temperature (5°C) reduction conditions with cyclopropyl-containing oximes leads to the formation of undesired byproducts [2].

Electrochemical Reduction to Cyclopropylamines
Head-to-head comparison
50–100°C electrolysis yields desired amine
~5°C reduction leads to byproducts
Method-transfer context may require elevated temperature
Anhydrous divided cell conditions (patented)
Electrochemistry Green Chemistry Fine Chemical Synthesis

Synthesis of 5-Aminoisoxazoles via Ring-Opening/Recyclization

Cyclopropanone oxime derivatives, specifically α-cyclopropyl β-oximyl amides, undergo a unique ring-opening/recyclization sequence with triflic anhydride (Tf2O) in DMF to yield fully substituted 5-aminoisoxazoles . This reactivity is a direct consequence of the oxime group's activation coupled with the inherent strain of the cyclopropane ring, which is not present in larger-ring or acyclic analogs.

5-Aminoisoxazoles via Ring-Opening
Class-level inference
Tf2O/DMF ring-opening/recyclization
Reported heterocycle access dependent on ring strain
Data to verify for specific substrate scope
Heterocycle Synthesis Methodology Development Medicinal Chemistry Scaffolds

Stereodivergent Pyrrolidine Synthesis

The intramolecular annulation of oxime ethers derived from cyclopropanone has been demonstrated as a powerful method for the stereodivergent construction of 2,5-trans and 2,5-cis pyrrolidines [1]. This methodology was pivotal in the total synthesis of (+)-nemorensic acid, showcasing the utility of the cyclopropanone oxime scaffold for accessing complex, stereochemically rich natural product cores.

Stereodivergent Pyrrolidine Synthesis
Class-level inference
Intramolecular annulation gives 2,5-trans/cis pyrrolidines
Supports stereochemical outcome in alkaloid synthesis
Demonstrated in (+)-nemorensic acid total synthesis
Total Synthesis Alkaloid Synthesis Stereoselective Synthesis

Cyclopropanone Oxime Application Scenarios


Synthesis of Cyclopropylamine Pharmacophores

This compound is the optimal choice for researchers synthesizing primary amines bearing a cyclopropyl unit, particularly 1-phenyl-cyclopropylamine (PCA) and related structures targeting MAO or LSD1 enzymes . The patented electrochemical reduction method [1] offers an industrial-scale pathway, making it a strategic procurement for medicinal chemistry and drug discovery programs focused on central nervous system disorders or epigenetic targets.

Development of Strained Heterocyclic Scaffolds

For methodology development or medicinal chemistry groups focused on constructing novel heterocyclic space, cyclopropanone oxime provides a gateway to 5-aminoisoxazoles via a unique ring-opening/recyclization sequence . This application is predicated on the compound‘s ring strain, offering a synthetic route not possible with larger ring or acyclic analogs.

Total Synthesis of Complex Alkaloids

Natural product chemists undertaking the total synthesis of pyrrolizidine or related alkaloids should select cyclopropanone oxime to leverage established stereodivergent annulation chemistry [2]. This enables precise control over stereochemistry at multiple centers, a critical requirement for achieving the correct three-dimensional structure of complex targets.

Computational Modeling of Small-Molecule Reactivity

For groups engaged in computational chemistry or cheminformatics, cyclopropanone oxime serves as a well-characterized model compound. Its unique protonation energy difference of 20.5 kcal/mol, benchmarked against formaldoxime and other oximes [3], provides a validated data point for calibrating computational methods or studying the influence of ring strain on fundamental reactivity.

Application
Selection Property
Validation Focus
Cyclopropylamine pharmacophore synthesis
Reported precursor to 1-phenyl-cyclopropylamine
Target engagement context for MAO/LSD1 research
Strained heterocyclic scaffold development
Ring-strain-driven heterocycle formation
Reported 5-aminoisoxazole access method
Complex alkaloid total synthesis
Stereodivergent annulation chemistry
Reported stereochemical control in pyrrolidine construction
Computational reactivity modeling
Protonation energy benchmark
Reported benchmark data for method calibration

Technical Documentation Hub

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